molecular formula C25H22FNO4 B4030637 2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate

2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate

Cat. No.: B4030637
M. Wt: 419.4 g/mol
InChI Key: ZXXRRDXXHFOFNJ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound characterized by its unique structure, which includes a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-methylbenzaldehyde and 4-fluoroaniline. These intermediates undergo a series of reactions including condensation, amination, and esterification.

    Condensation Reaction: The initial step involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the corresponding β-keto ester.

    Amination: The β-keto ester is then reacted with 4-fluoroaniline under acidic conditions to introduce the amino group.

    Esterification: Finally, the product is esterified with phenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both fluorine and methyl groups can significantly influence the biological activity of these derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which 2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-2-oxoethyl 2-[(4-chlorophenyl)amino]-4-oxo-4-phenylbutanoate
  • 2-(4-methylphenyl)-2-oxoethyl 2-[(4-bromophenyl)amino]-4-oxo-4-phenylbutanoate
  • 2-(4-methylphenyl)-2-oxoethyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenylbutanoate

Uniqueness

Compared to its analogs, 2-(4-methylphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-fluoroanilino)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-17-7-9-19(10-8-17)24(29)16-31-25(30)22(27-21-13-11-20(26)12-14-21)15-23(28)18-5-3-2-4-6-18/h2-14,22,27H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXRRDXXHFOFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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